

The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3] [4] Afuresertib, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the discovery and development of afuresertib, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Discovery and Preclinical Development

Afuresertib was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]

Mechanism of Action

Afuresertib is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the



downstream inhibition of substrates involved in cell cycle progression and survival, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[1][2]

In Vitro Activity

The inhibitory activity of **afuresertib** against Akt isoforms and its effect on cancer cell lines have been extensively characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of Afuresertib[7][8]

Parameter	Akt1	Akt2	Akt3
Ki (nM)	0.08	2	2.6

Table 2: In Vitro Cellular Activity of Afuresertib[8]

Cell Line Type	Assay	Endpoint	Result
Hematological Cell Lines	Proliferation Assay	EC50	< 1 µM in 65% of cell lines
Solid Tumor Cell Lines	Proliferation Assay	EC50	< 1 µM in 21% of cell lines
E17K mutant AKT1	Kinase Assay	EC50	0.2 nM

In Vivo Preclinical Efficacy

The anti-tumor activity of **afuresertib** has been evaluated in vivo using human tumor xenograft models in mice.

Table 3: In Vivo Efficacy of **Afuresertib** in Xenograft Models[8]



Tumor Model	Dosing (p.o., daily)	Tumor Growth Inhibition (TGI)
BT474 (Breast Cancer)	10 mg/kg	8%
30 mg/kg	37%	
100 mg/kg	61%	_
SKOV3 (Ovarian Cancer)	10 mg/kg	23%
30 mg/kg	37%	
100 mg/kg	97%	_

Clinical Development

Afuresertib has undergone extensive clinical evaluation in a variety of cancer types, both as a single agent and in combination with other therapies.

Phase I Clinical Trials

A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in patients with advanced hematologic malignancies to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **afuresertib**.[6]

Table 4: Key Findings from the Phase I Study of **Afuresertib** in Hematologic Malignancies (NCT00881946)[6]



Parameter	Result		
Maximum Tolerated Dose (MTD)	125 mg/day		
Dose-Limiting Toxicities	Grade 3 rash, Grade 3 liver function test abnormalities		
Most Frequent Adverse Events	Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)		
Pharmacokinetics (at MTD)			
Median Tmax	1.5 - 2.5 hours		
Half-life (t1/2)	~1.7 days		
Clinical Activity	Partial responses observed in multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis.		

Phase Ib/II and Phase III Clinical Trials

Following the promising results from the initial phase I study, **afuresertib** has been evaluated in numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination with standard-of-care therapies. Laekna Therapeutics is currently leading the further development of **afuresertib**.[9][10]

Table 5: Selected Clinical Trials of Afuresertib



Trial Identifier	Phase	Indication	Intervention	Key Findings/Statu s
NCT01653912	lb	Platinum- resistant Ovarian Cancer	Afuresertib + Paclitaxel + Carboplatin	MTD of afuresertib established at 125 mg/day. ORR of 32% by RECIST 1.1.[5] [11]
NCT05383482	1/11	Solid Tumors (PD-1/PD-L1 resistant)	Afuresertib + Sintilimab + Chemotherapy	Recruiting.[12]
-	lb	HR+/HER2- Breast Cancer	Afuresertib + Fulvestrant	Confirmed ORR of 30%, median PFS of 7.3 months.[10]
-	III	HR+/HER2- Breast Cancer	Afuresertib + Fulvestrant	Initiated based on Phase Ib results.[10]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of **afuresertib**.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.

Protocol:

• Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8]



Afuresertib is prepared in a dilution series.

- Incubation: A pre-mix of the kinase and varying concentrations of **afuresertib** is incubated for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]
- Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [y-33P] ATP).[8]
- Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and then terminated.[8]
- Detection: The radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.

 [8]
- Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of afuresertib (e.g., 0-30 μM) or vehicle control (DMSO).[8]
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read using a plate reader.



 Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting algorithm.[8]

Human Tumor Xenograft Study

This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

Protocol:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Cell Implantation: Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously injected into the flanks of the mice.[8]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
- Drug Administration: **Afuresertib** is administered orally (p.o.) once daily at various doses (e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

Phase I Clinical Trial Protocol (NCT00881946)

This protocol outlines the design of the first-in-human study of **afuresertib**.

Protocol:

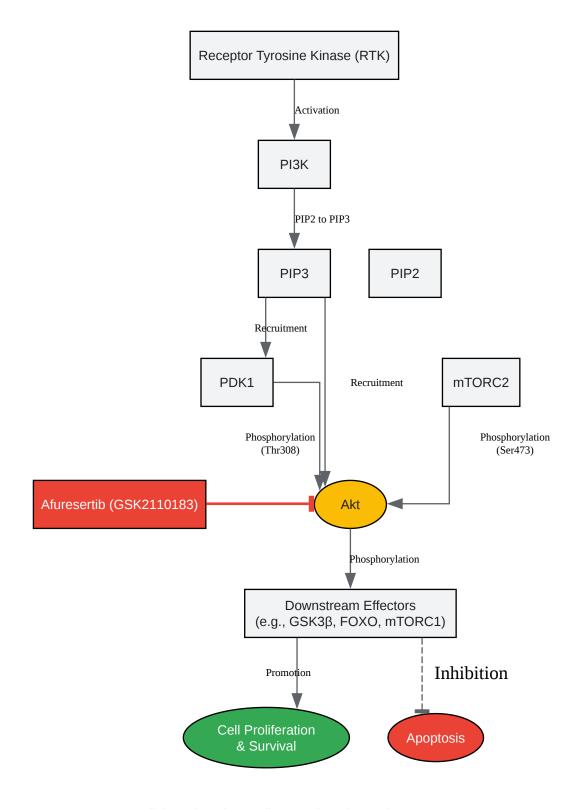
Study Design: An open-label, dose-escalation study.



- Patient Population: Patients with relapsed or refractory hematologic malignancies.
- Dose Escalation: **Afuresertib** was administered orally once daily in escalating dose cohorts (25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.
- Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs)
 graded according to the National Cancer Institute Common Terminology Criteria for Adverse
 Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of
 treatment.
- Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentration of afuresertib. Standard noncompartmental analysis was used to calculate PK parameters such as Cmax, AUC, and halflife.[6]
- Efficacy Assessment: Tumor response was evaluated according to the appropriate response criteria for each specific hematologic malignancy.

Visualizations Signaling Pathway



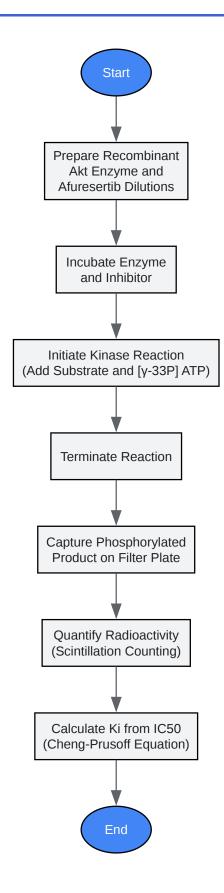


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Caption: Afuresertib inhibits Akt phosphorylation, blocking downstream signaling.

Experimental Workflow: In Vitro Kinase Inhibition Assay



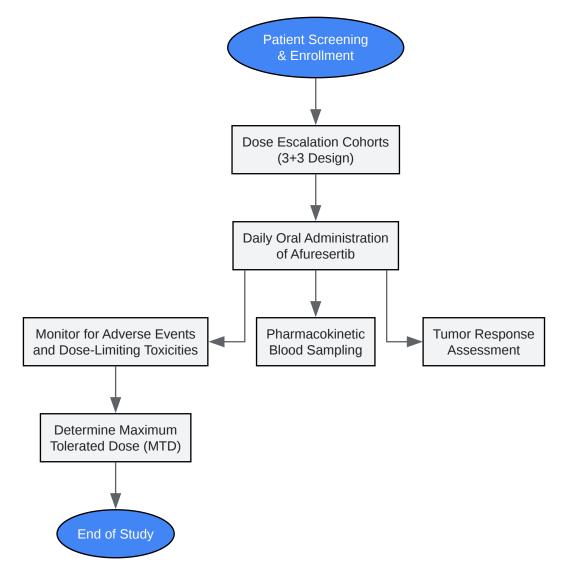


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Caption: Workflow for determining the inhibitory constant (Ki) of **Afuresertib**.



Experimental Workflow: Phase I Clinical Trial



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Caption: Workflow of the Phase I dose-escalation trial for Afuresertib.

Conclusion

Afuresertib (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising antitumor activity in both preclinical models and clinical trials. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer. Ongoing and future clinical studies will further define the role of **afuresertib**, particularly in combination with other anti-cancer agents, in the treatment of various malignancies. This



technical guide serves as a comprehensive resource for understanding the discovery, mechanism, and clinical development of this targeted therapy.

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